molecular formula C17H15NO2 B1350327 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde CAS No. 590390-81-1

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B1350327
CAS No.: 590390-81-1
M. Wt: 265.31 g/mol
InChI Key: XDWYBAQUMOIRFD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both indole and substituted phenyl groups. The compound's official name reflects its complex structural architecture, incorporating a 1H-indole core system substituted at position 2 with a 4-ethoxyphenyl group and bearing a carbaldehyde functional group at position 3. The Chemical Abstracts Service registry number 590390-81-1 serves as the unique identifier for this compound in chemical databases worldwide.

The molecular descriptor identifiers provide comprehensive structural information through various standardized formats. The Simplified Molecular Input Line Entry System representation appears as CCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O, which systematically describes the connectivity pattern of all atoms within the molecule. The International Chemical Identifier string InChI=1S/C17H15NO2/c1-2-20-13-9-7-12(8-10-13)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3 provides a standardized method for representing the compound's structure in databases and computational systems.

Additional systematic identifiers include the International Chemical Identifier Key XDWYBAQUMOIRFD-UHFFFAOYSA-N, which serves as a hashed version of the complete International Chemical Identifier for efficient database searching and comparison purposes. The compound also carries the MDL number MFCD05181006, facilitating its identification in commercial chemical suppliers and research databases. These multiple identification systems ensure accurate cross-referencing across different chemical information systems and research platforms.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features typical of substituted indole derivatives with aromatic substituents. The compound possesses a molecular formula of C17H15NO2 with a molecular weight of 265.31 grams per mole, indicating a moderately sized organic molecule with significant aromatic character. The structural framework consists of three primary components: the indole ring system, the 4-ethoxyphenyl substituent, and the carbaldehyde functional group, each contributing distinct geometric constraints to the overall molecular conformation.

The indole ring system maintains its characteristic planar geometry, with the pyrrole and benzene rings maintaining coplanarity as observed in related indole derivatives. This planarity extends to the carbaldehyde group at position 3, which typically adopts a conformation that minimizes steric interactions with the indole hydrogen at position 1. The 4-ethoxyphenyl group attached at position 2 introduces conformational flexibility, with the dihedral angle between the indole plane and the phenyl ring being a critical geometric parameter that influences the compound's overall three-dimensional structure.

Conformational analysis reveals that the ethoxy substituent on the phenyl ring introduces additional rotational degrees of freedom, particularly around the carbon-oxygen bond connecting the ethyl group to the aromatic system. The preferred conformation of this ethoxy group depends on intramolecular interactions and crystal packing forces when the compound exists in the solid state. Spectroscopic studies suggest that the molecule can adopt multiple conformations in solution, with the relative populations depending on solvent polarity and temperature conditions.

The carbaldehyde functional group at position 3 of the indole ring exhibits characteristic geometric parameters, with the carbon-oxygen double bond length and the carbon-carbon-oxygen bond angle conforming to typical values observed in aromatic aldehydes. The planar geometry of the aldehyde group facilitates potential conjugation with the indole π-system, influencing the compound's electronic properties and spectroscopic characteristics.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound remains limited in the available literature, comparative analysis with structurally related indole-3-carbaldehyde derivatives provides valuable insights into expected crystallographic behavior. Studies of similar compounds demonstrate that indole derivatives typically crystallize in common space groups with characteristic packing patterns influenced by hydrogen bonding and π-π stacking interactions.

Related indole-3-carbaldehyde derivatives exhibit crystallographic parameters that provide a framework for understanding the expected solid-state structure of this compound. For instance, 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde crystallizes in the monoclinic space group P21/c with specific cell parameters that demonstrate the influence of aromatic substituents on crystal packing. The dihedral angle between the indole ring system and substituted phenyl groups in these related compounds typically ranges from 70 to 90 degrees, suggesting significant conformational preferences in the solid state.

The crystal structures of indole-3-carbaldehyde derivatives reveal characteristic intermolecular interactions that stabilize the crystal lattice. Carbon-hydrogen to oxygen hydrogen bonds frequently occur between the carbaldehyde oxygen and aromatic hydrogen atoms of neighboring molecules, forming chain-like arrangements or sheet structures. Additionally, π-π stacking interactions between indole ring systems contribute to the overall crystal stability, with typical centroid-to-centroid distances ranging from 3.8 to 4.0 angstroms.

The presence of the ethoxy group in this compound would be expected to influence crystal packing through additional van der Waals interactions and potential hydrogen bonding involving the ether oxygen atom. The flexible ethyl chain may adopt specific conformations in the crystal lattice that optimize intermolecular interactions while minimizing unfavorable steric contacts.

Comparative Analysis with Related Indole-3-carbaldehyde Derivatives

Comparative structural analysis reveals that this compound shares fundamental characteristics with other substituted indole-3-carbaldehyde derivatives while exhibiting unique features attributable to its specific substitution pattern. The compound belongs to a broader family of 2-aryl-1H-indole-3-carbaldehydes, which includes various methoxy, chloro, and other substituted derivatives that have been extensively studied in the literature.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C17H15NO2 265.31 Ethoxy substituent at para position
5-fluoro-1H-indole-3-carbaldehyde C9H6FNO 163.15 Fluorine substitution on indole ring
1-(2-morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde C15H18N2O2 258.32 N-alkylated indole with morpholine
1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde C16H13NO4S 315.34 Sulfonyl linkage to methoxyphenyl

The structural comparison demonstrates that the ethoxy substitution in this compound provides intermediate steric and electronic effects compared to smaller methoxy groups and larger morpholinoethyl chains. The ethoxy group offers moderate electron-donating properties through resonance and inductive effects, influencing the electronic distribution across the entire molecular framework. This electronic modulation affects both the reactivity of the carbaldehyde functional group and the overall stability of the indole ring system.

Geometric analysis reveals that the dihedral angle between the indole ring and the 4-ethoxyphenyl group in this compound likely falls within the range observed for related compounds, typically between 70 and 90 degrees based on similar structures. This near-perpendicular arrangement minimizes steric interactions while allowing for optimal crystal packing in the solid state. The ethoxy substituent introduces additional conformational flexibility compared to methoxy-substituted analogs, potentially leading to multiple low-energy conformations in solution.

The carbaldehyde functional group maintains consistent geometric parameters across the series of related compounds, with carbon-oxygen double bond lengths typically ranging from 1.20 to 1.22 angstroms and carbon-carbon-oxygen bond angles near 120 degrees. These consistent parameters indicate that substitution at the 2-position of the indole ring has minimal direct impact on the aldehyde geometry, although electronic effects may influence the reactivity and spectroscopic properties of this functional group.

Synthesis methodologies for this compound follow established procedures for related indole-3-carbaldehyde derivatives, typically involving condensation reactions or cyclization processes that form the indole ring system followed by introduction of the carbaldehyde functionality. The successful preparation of this compound and its structural analogs demonstrates the versatility of indole chemistry and the accessibility of complex heterocyclic frameworks through modern synthetic methods.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-20-13-9-7-12(8-10-13)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWYBAQUMOIRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation Method

This method involves the formylation of 2-(4-ethoxyphenyl)-1H-indole at the 3-position using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF).

Stepwise Procedure:

Step Reagents & Conditions Description
1 Anhydrous DMF + POCl₃ (molar ratio ~5:1), 0–5 °C, stirring 30–40 min Preparation of Vilsmeier reagent
2 Add 2-(4-ethoxyphenyl)-1H-indole to DMF, cool to 0–5 °C Substrate dissolution
3 Dropwise addition of Vilsmeier reagent at 0–5 °C Electrophilic formylation initiation
4 Stir at room temperature for 1–2 hours, then reflux at 80–90 °C for 5–8 hours Completion of formylation reaction
5 Cool reaction mixture, add saturated sodium carbonate solution to adjust pH to 8–9 Quenching and neutralization
6 Filter, dry, and recrystallize the crude product Purification of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde

Key Parameters:

  • Molar ratio of substrate to Vilsmeier reagent: 1:10–1:40

  • Reaction temperature: 80–90 °C during reflux

  • Reaction time: 5–8 hours reflux after initial stirring

This method yields the target aldehyde with high regioselectivity at the 3-position of the indole ring due to the directing effect of the indole nitrogen and the electron-rich aromatic system.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indole core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: HNO3 in sulfuric acid for nitration; Br2 in acetic acid for bromination.

Major Products

    Oxidation: 2-(4-ethoxyphenyl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(4-ethoxyphenyl)-1H-indole-3-methanol.

    Substitution: 5-nitro-2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde (nitration product).

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde typically involves the condensation reaction of indole derivatives with appropriate aldehydes or other electrophiles. Various methods have been reported, including:

  • One-pot synthesis : A method that combines multiple steps into a single reaction vessel, enhancing efficiency and yield.
  • Multi-component reactions : These reactions allow for the simultaneous formation of several products from different reactants, leading to complex molecules with potential biological activity.

The characterization of synthesized compounds is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole, including this compound, exhibit significant antimicrobial properties. For example:

  • Antibacterial effects : Compounds derived from indoles have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal properties : Some derivatives have been tested against fungal pathogens, showing promise as potential antifungal agents.

A comprehensive study highlighted the antimicrobial activity of several indole derivatives, where this compound was among the most active compounds tested, achieving high inhibition zones against target microorganisms .

Anticancer Potential

Indole derivatives are recognized for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Tubulin polymerization inhibition : Some studies indicate that certain indole compounds can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. For instance, a derivative exhibited potent antiproliferative activity against HeLa cells with an IC50 value indicating strong efficacy .
  • Molecular docking studies : These studies suggest that this compound can effectively bind to specific targets within cancer cells, potentially leading to the development of new anticancer therapies .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various indole derivatives, this compound was synthesized and tested against a panel of bacterial and fungal pathogens. The results indicated that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC (μg/mL)Activity
This compound32Moderate
Control Antibiotic16High

Case Study 2: Anticancer Activity

A series of analogues based on this compound were evaluated for their anticancer potential. The compound demonstrated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed in vitro .

Cell LineIC50 (μM)Mechanism
HeLa8.7Tubulin polymerization inhibition
MDA-MB-2310.57Apoptosis induction

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indole core can interact with various receptors, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The 2-aryl-substituted indole-3-carbaldehyde scaffold is a common motif in medicinal chemistry. Key analogs and their properties are compared below:

Table 1: Structural and Molecular Comparison
Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Features/Activity References
2-(4-Ethoxyphenyl)-1H-indole-3-carbaldehyde 4-Ethoxyphenyl C₁₇H₁₅NO₂ 265.31 Electron-donating group; unstudied activity -
2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde 4-Methoxyphenyl C₁₆H₁₃NO₂ 251.28 Anticancer derivatives; used in acetamide synthesis
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde 4-Isopropylphenyl C₁₈H₁₇NO 263.34 Bulkier substituent; no reported hazards
5-Pentyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde 4-Methoxyphenyl + 5-pentyl C₂₁H₂₃NO₂ 321.41 Enhanced lipophilicity; potential antiproliferative activity
2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde Thiophene C₁₃H₉NOS 227.28 Electron-rich heterocycle; antiproliferative activity

Key Observations :

  • The isopropyl group in the 4-isopropylphenyl analog adds steric bulk, which may hinder binding to certain biological targets .
  • Electronic Effects : Electron-donating groups (e.g., –OCH₃, –OCH₂CH₃) increase electron density on the indole ring, altering reactivity and interaction with enzymes or receptors. Thiophene substituents introduce sulfur-based π-interactions .

Key Insights :

  • However, its methoxy analog exhibits antiproliferative effects, suggesting the ethoxy derivative could be similarly active with optimized pharmacokinetics .
  • Bulkier substituents (e.g., isopropyl) may reduce solubility but improve target specificity .

Biological Activity

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core with an ethoxyphenyl substituent and an aldehyde functional group, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the aldehyde group allows for potential formation of Schiff bases with amino groups in proteins, which can modulate enzyme activity or receptor signaling pathways .

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, related compounds have shown selective cytotoxicity against cancer cell lines such as Jurkat (IC50 = 8.0 µM) and HCT116 (IC50 = 18.5 µM), suggesting that this compound may possess similar properties .

Table: Anticancer Activity of Related Indole Derivatives

CompoundCell LineIC50 (µM)
Indole derivative AJurkat8.0
Indole derivative BHCT11618.5
This compoundTBDTBD

Antioxidant Activity

Indoles are known for their antioxidant properties. The compound's structure may facilitate radical scavenging activities, which can protect cells from oxidative stress. In vitro studies using DPPH and ABTS assays have demonstrated strong antioxidant capabilities in similar indole derivatives, indicating potential for this compound .

Synthesis and Evaluation

A study evaluated several indole derivatives synthesized through various methods, including C–H functionalization techniques. These derivatives were assessed for their biological activities, revealing that modifications to the indole structure significantly impacted their potency against cancer cells and their antioxidant capacity .

Pharmacokinetics

Research on the pharmacokinetics of related compounds suggests that they exhibit favorable absorption and distribution profiles in biological systems. Stability studies indicate that these compounds maintain integrity under physiological conditions for extended periods, enhancing their therapeutic potential .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsSolventTimeYield
Alkylation(E)-3-(2-(4-bromobutoxy)phenyl)-1-(4-chlorophenyl)prop-2-en-1-one, K₂CO₃DMF3 hHigh (exact % not reported)

Basic: How is X-ray crystallography utilized to resolve the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation (e.g., ethanol/chloroform mixtures).

Data Collection : Use a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Refinement : SHELXL () refines atomic coordinates, thermal parameters, and bond geometries. For example, reports monoclinic crystal symmetry (space group P21/n) with unit cell parameters a = 8.7126 Å, b = 19.1311 Å, c = 13.9338 Å, and β = 93.198° .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space GroupP21/n
Z4
R Factor0.049
C–C Bond Length (avg.)1.376 Å (N1–C24)

Advanced: What strategies address discrepancies in crystallographic data interpretation?

Methodological Answer:
Discrepancies arise from disorder, twinning, or poor data resolution. Mitigation includes:

Data Validation : Cross-check using SHELXL’s LSTAB and Hirshfeld rigidity tests .

Twinning Analysis : Use CELL_NOW or TWINABS for overlapping reflections (common in monoclinic systems) .

Hydrogen Placement : Geometrically position H atoms with riding models (C–H = 0.93–0.97 Å; ) .

Advanced: How can the antioxidant activity of this compound be systematically evaluated?

Methodological Answer:
outlines a protocol for indole derivatives:

In Vitro Assays :

  • DPPH Radical Scavenging : Measure absorbance decay at 517 nm.
  • FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺.

Theoretical Validation : Compare experimental results with DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites .

Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., ethoxy group’s electron-donating nature) with radical stabilization .

Advanced: What challenges arise in optimizing synthetic yields, and how are they addressed?

Methodological Answer:
Key challenges include:

Byproduct Formation : Minimized via stoichiometric control (e.g., 1:1 molar ratio of indole-3-carbaldehyde to alkylating agent; ) .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying.

Temperature Optimization : Room temperature avoids decomposition but may prolong reaction times .

Q. Table 3: Yield Optimization Factors

FactorImpactMitigation
Solvent PolarityHigher polarity accelerates reactionUse anhydrous DMF
Catalyst LoadingExcess base (K₂CO₃) improves efficiencyOptimize to 1.0–1.2 equivalents

Methodological: How is compound purity validated post-synthesis?

Methodological Answer:

Chromatography : HPLC with C18 columns (MeCN/H₂O mobile phase) or TLC (silica gel, UV visualization).

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Confirm absence of extraneous peaks (e.g., δ 9.8 ppm for aldehyde protons).
  • HRMS : Validate molecular ion ([M+H]⁺) .

Elemental Analysis : Match calculated vs. observed C, H, N, O percentages .

Advanced: What computational methods support the study of this compound’s reactivity?

Methodological Answer:

Molecular Docking : Predict binding affinities to biological targets (e.g., COX-2 for anti-inflammatory activity; ) .

DFT Calculations :

  • Optimize geometry using B3LYP/6-31G* ().
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites .

MD Simulations : Assess stability in biological membranes (e.g., GROMACS with CHARMM force fields) .

Advanced: How are conflicting bioactivity results reconciled across studies?

Methodological Answer:

Assay Standardization : Normalize protocols (e.g., fixed concentrations, incubation times).

Cell Line Validation : Use authenticated lines (e.g., ATCC) to avoid contamination .

Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify significant differences (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.